molecular formula C12H14N2OS B15322696 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B15322696
M. Wt: 234.32 g/mol
InChI Key: GJNZBVZGIBYMBX-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is a compound that features a benzothiazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with a suitable aldehyde or ketone, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol is unique due to its specific combination of the benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H14N2OS/c15-12(5-6-13-8-12)7-11-14-9-3-1-2-4-10(9)16-11/h1-4,13,15H,5-8H2

InChI Key

GJNZBVZGIBYMBX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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